molecular formula C21H21N3O3S B2894002 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide CAS No. 1797553-38-8

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide

Cat. No.: B2894002
CAS No.: 1797553-38-8
M. Wt: 395.48
InChI Key: VSTONSMFJACUSY-UHFFFAOYSA-N
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Description

The compound N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide is a structurally complex molecule featuring three key components:

A 1H-pyrazole ring substituted at the 4-position, which is frequently utilized in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic resistance.

A 3-(phenylthio)propanamide chain, incorporating a sulfur atom that may enhance lipophilicity or modulate electronic properties.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(10-11-28-18-6-2-1-3-7-18)23-16-12-22-24(13-16)14-17-15-26-19-8-4-5-9-20(19)27-17/h1-9,12-13,17H,10-11,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTONSMFJACUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide is a complex organic compound with a unique structure that suggests potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on recent research findings.

Structural Characteristics

The compound's molecular formula is C22H18N4OC_{22}H_{18}N_{4}O and features several functional groups that may contribute to its biological activity. The presence of a pyrazole ring and a dioxin derivative indicates potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit a range of biological activities, including:

  • Anti-inflammatory properties : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes and other inflammatory mediators.
  • Anticancer effects : Studies have reported that derivatives can inhibit specific enzymes linked to cancer progression and inflammation .
  • Neuroprotective effects : Some derivatives have been explored for their potential in treating neurodegenerative diseases.

The exact mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest interactions with specific receptors or enzymes involved in inflammatory pathways or cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Here are some notable findings:

Compound Biological Activity Mechanism
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazoleAnti-inflammatoryInhibition of COX enzymes
5-Amino-N-aryl-pyrazoleAnticancerInhibition of cancer progression enzymes
Benzodioxane derivativesHepatoprotectiveModulation of liver enzyme activity

These studies illustrate how variations in substituents can influence the biological activities and therapeutic profiles of similar compounds.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods that allow for structural modifications. This flexibility is crucial for optimizing its pharmacological properties.

Therapeutic Applications

Given its promising biological activity, this compound has potential applications in medicinal chemistry. It could serve as a lead compound for developing new anti-inflammatory or anticancer agents. The unique combination of structural features allows for targeted drug design aimed at specific biological pathways involved in disease processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & Source Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Dihydrobenzodioxin + pyrazole + propanamide Phenylthio group, amide linkage ~395–400 (estimated) Sulfur-containing substituent; potential for enhanced reactivity or binding
N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-hydroxy-1-oxophthalazin-2(1H)-yl)propanamide Dihydrobenzodioxin + phthalazinone + propanamide Hydroxyphthalazinone, ethyl linker 395.4 Oxygen-rich phthalazinone moiety; possible use in metal coordination
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide Benzooxazole-pyrrolidine + propanamide Methylthio-phenyl, pyrrolidine-benzooxazole 395.5 Methylthio group; rigid benzooxazole-pyrrolidine scaffold
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-thiazole + propanamide Thiazole, oxadiazole, sulfanyl linker Varies by substitution Dual heterocyclic system; sulfanyl bridge for conformational flexibility

Structural Differences and Implications

Heterocyclic Core Variations: The target compound’s pyrazole ring (vs. Pyrazoles are less polar than phthalazinones but more resistant to oxidation compared to thiazoles. The dihydrobenzodioxin moiety in the target compound and provides rigidity, whereas the benzooxazole-pyrrolidine in introduces a chiral center and conformational constraints.

Compounds like feature sulfanyl linkers, which may improve solubility or act as redox-active sites, contrasting with the target’s direct thioether linkage.

Synthesis Routes: The target compound’s synthesis might parallel methods in (cesium carbonate/DMF-mediated coupling) or (LiH/DMF for amide formation).

Functional and Application Insights

  • Metal Coordination: While ’s hydroxyphthalazinone group could act as an N,O-bidentate ligand (similar to ), the target compound’s phenylthio group is less likely to participate in metal binding.
  • Biological Activity : The sulfur in both the target compound and may enhance membrane permeability, whereas the oxadiazole-thiazole system in is often associated with antimicrobial or anticancer activity.
  • Thermodynamic Properties : Physical data (e.g., melting points, solubility) are unavailable for most analogs ( list molecular weights but lack other metrics), limiting direct comparisons.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters.

  • Temperature Control : highlights that refluxing under inert atmospheres (e.g., nitrogen) minimizes side reactions and enhances yield .
  • Solvent Selection : Polar aprotic solvents like DMF (as in ) stabilize intermediates and improve solubility .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency compared to conventional heating .
  • Purification : Use column chromatography () or recrystallization to isolate high-purity products. Monitor intermediates via TLC .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and spectrometric methods is essential:

  • NMR Spectroscopy : 1H/13C NMR identifies proton and carbon environments, confirming substituent positions (e.g., dihydrobenzodioxin and pyrazole moieties) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation and bond angles, critical for structure-activity studies (e.g., ) .

Basic: What functional groups in this compound are most reactive, and how do they influence experimental design?

Methodological Answer:
Key reactive groups include:

  • Amide Group : Susceptible to hydrolysis under acidic/basic conditions. Design reactions at neutral pH () .
  • Dihydrobenzodioxin Ring : Stabilizes π-π interactions but may oxidize under harsh conditions. Use antioxidants during storage .
  • Phenylthioether (S-Ph) : Participates in nucleophilic substitution or oxidation reactions. Avoid strong oxidizing agents .

Advanced: How can researchers establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:
SAR studies require systematic structural modifications and bioassays:

  • Substituent Variation : Replace the phenylthio group () with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) to assess potency .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using IC50 measurements () .
  • Computational Docking : Use software like AutoDock to predict binding affinities for specific receptors (e.g., ) .

Example SAR Table (Adapted from ):

Substituent PositionModificationObserved Activity (IC50, nM)
Pyrazole C-4-CH3 vs. -CF312.5 vs. 8.2 (Improved)
Benzodioxin C-2-OCH3 vs. -Cl15.3 vs. 22.1 (Reduced)

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Address discrepancies through:

  • Assay Standardization : Validate protocols (e.g., cell line viability assays) against positive/negative controls () .
  • Batch Purity Analysis : Use HPLC to confirm compound purity (>95%) and rule out impurities () .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain in vitro/in vivo discordance () .

Advanced: What computational methods are recommended to predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., using GROMACS) to study binding stability () .
  • Quantum Mechanical (QM) Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties () .
  • Free Energy Perturbation (FEP) : Quantify binding free energy changes for analogs ( links to theory-driven design) .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS () .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles () .
  • Light Exposure Tests : Use UV-Vis spectroscopy to detect photodegradation products () .

Advanced: What strategies are effective for identifying biotransformation products of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes and use LC-HRMS to detect phase I/II metabolites () .
  • Isotopic Labeling : Synthesize deuterated analogs to trace metabolic pathways ( mentions isotope services) .
  • CYP450 Inhibition Assays : Identify enzymes responsible for metabolism (e.g., CYP3A4) using isoform-specific inhibitors () .

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